Cas no 2228869-08-5 (5-bromo-2-(3-bromopropyl)-3-methylfuran)

5-Bromo-2-(3-bromopropyl)-3-methylfuran is a brominated furan derivative with potential utility as an intermediate in organic synthesis. Its structure, featuring two bromine substituents at distinct positions, enhances reactivity in cross-coupling reactions and nucleophilic substitutions, making it valuable for constructing complex heterocyclic frameworks. The presence of a 3-bromopropyl side chain offers additional functionalization opportunities, while the methyl group at the 3-position may influence steric and electronic properties. This compound is particularly relevant in pharmaceutical and agrochemical research, where selective bromination is often required for further derivatization. Careful handling is advised due to its halogenated nature.
5-bromo-2-(3-bromopropyl)-3-methylfuran structure
2228869-08-5 structure
Product name:5-bromo-2-(3-bromopropyl)-3-methylfuran
CAS No:2228869-08-5
MF:C8H10Br2O
MW:281.97240114212
CID:6318335
PubChem ID:165789532

5-bromo-2-(3-bromopropyl)-3-methylfuran Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-2-(3-bromopropyl)-3-methylfuran
    • EN300-1904938
    • 2228869-08-5
    • Inchi: 1S/C8H10Br2O/c1-6-5-8(10)11-7(6)3-2-4-9/h5H,2-4H2,1H3
    • InChI Key: BTFLSPBQAYVPFD-UHFFFAOYSA-N
    • SMILES: BrCCCC1=C(C)C=C(O1)Br

Computed Properties

  • Exact Mass: 281.90779g/mol
  • Monoisotopic Mass: 279.90984g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 13.1Ų

5-bromo-2-(3-bromopropyl)-3-methylfuran Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1904938-10.0g
5-bromo-2-(3-bromopropyl)-3-methylfuran
2228869-08-5
10g
$7312.0 2023-06-01
Enamine
EN300-1904938-0.05g
5-bromo-2-(3-bromopropyl)-3-methylfuran
2228869-08-5
0.05g
$1428.0 2023-09-18
Enamine
EN300-1904938-1.0g
5-bromo-2-(3-bromopropyl)-3-methylfuran
2228869-08-5
1g
$1701.0 2023-06-01
Enamine
EN300-1904938-5.0g
5-bromo-2-(3-bromopropyl)-3-methylfuran
2228869-08-5
5g
$4930.0 2023-06-01
Enamine
EN300-1904938-10g
5-bromo-2-(3-bromopropyl)-3-methylfuran
2228869-08-5
10g
$7312.0 2023-09-18
Enamine
EN300-1904938-1g
5-bromo-2-(3-bromopropyl)-3-methylfuran
2228869-08-5
1g
$1701.0 2023-09-18
Enamine
EN300-1904938-0.5g
5-bromo-2-(3-bromopropyl)-3-methylfuran
2228869-08-5
0.5g
$1632.0 2023-09-18
Enamine
EN300-1904938-0.25g
5-bromo-2-(3-bromopropyl)-3-methylfuran
2228869-08-5
0.25g
$1564.0 2023-09-18
Enamine
EN300-1904938-0.1g
5-bromo-2-(3-bromopropyl)-3-methylfuran
2228869-08-5
0.1g
$1496.0 2023-09-18
Enamine
EN300-1904938-2.5g
5-bromo-2-(3-bromopropyl)-3-methylfuran
2228869-08-5
2.5g
$3332.0 2023-09-18

Additional information on 5-bromo-2-(3-bromopropyl)-3-methylfuran

Professional Introduction to Compound with CAS No. 2228869-08-5 and Product Name: 5-bromo-2-(3-bromopropyl)-3-methylfuran

The compound with the CAS number 2228869-08-5 and the product name 5-bromo-2-(3-bromopropyl)-3-methylfuran represents a significant advancement in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The presence of multiple bromine substituents and a propyl side chain makes it a versatile intermediate for various chemical transformations, offering researchers a valuable tool for constructing complex molecules.

In recent years, the demand for specialized intermediates in pharmaceutical synthesis has surged, driven by the need for more efficient and targeted drug therapies. The 5-bromo-2-(3-bromopropyl)-3-methylfuran molecule stands out as a promising candidate due to its reactivity and structural features. The bromine atoms at the 5-position and 2-position enhance its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl and heteroaryl systems, respectively. These reactions are widely employed in the synthesis of active pharmaceutical ingredients (APIs) and natural product analogs.

One of the most compelling aspects of this compound is its role in the development of novel therapeutic agents. Researchers have leveraged its structural motifs to design molecules with enhanced binding affinity and selectivity. For instance, the 5-bromo-2-(3-bromopropyl)-3-methylfuran scaffold has been utilized in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The propyl side chain provides a handle for further functionalization, allowing chemists to tailor the molecule's properties to specific biological targets.

The compound's versatility is further highlighted by its application in material science. The bromine atoms serve as excellent leaving groups, facilitating various synthetic pathways that can lead to polymers, coatings, and other advanced materials. Additionally, the furan ring contributes to the molecule's stability and reactivity, making it an ideal candidate for industrial processes where high yields and selectivity are paramount.

Recent studies have also explored the compound's potential in medicinal chemistry beyond traditional drug development. The 5-bromo-2-(3-bromopropyl)-3-methylfuran derivative has been investigated for its antimicrobial properties, showing promise against resistant strains of bacteria and fungi. This discovery underscores the importance of exploring diverse applications for chemical intermediates, as they can sometimes yield unexpected benefits in different fields.

The synthesis of 5-bromo-2-(3-bromopropyl)-3-methylfuran involves a series of well-established organic reactions, including bromination and alkylation steps. These reactions are typically performed under controlled conditions to ensure high purity and yield. The use of advanced catalytic systems has further improved the efficiency of these processes, reducing reaction times and minimizing waste generation. Such advancements align with the growing emphasis on sustainable chemistry practices in industrial settings.

In conclusion, the compound with CAS number 2228869-08-5 and product name 5-bromo-2-(3-bromopropyl)-3-methylfuran represents a cornerstone in modern chemical research. Its unique structural features make it an invaluable intermediate for pharmaceutical synthesis, material science applications, and beyond. As research continues to uncover new uses for this compound, its significance is expected to grow further, driving innovation across multiple scientific disciplines.

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